

Spectroscopic data (NMR, IR, MS) of (4-Fluorobenzyl)isopropylamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Fluorobenzyl)isopropylamine

Cat. No.: B156165

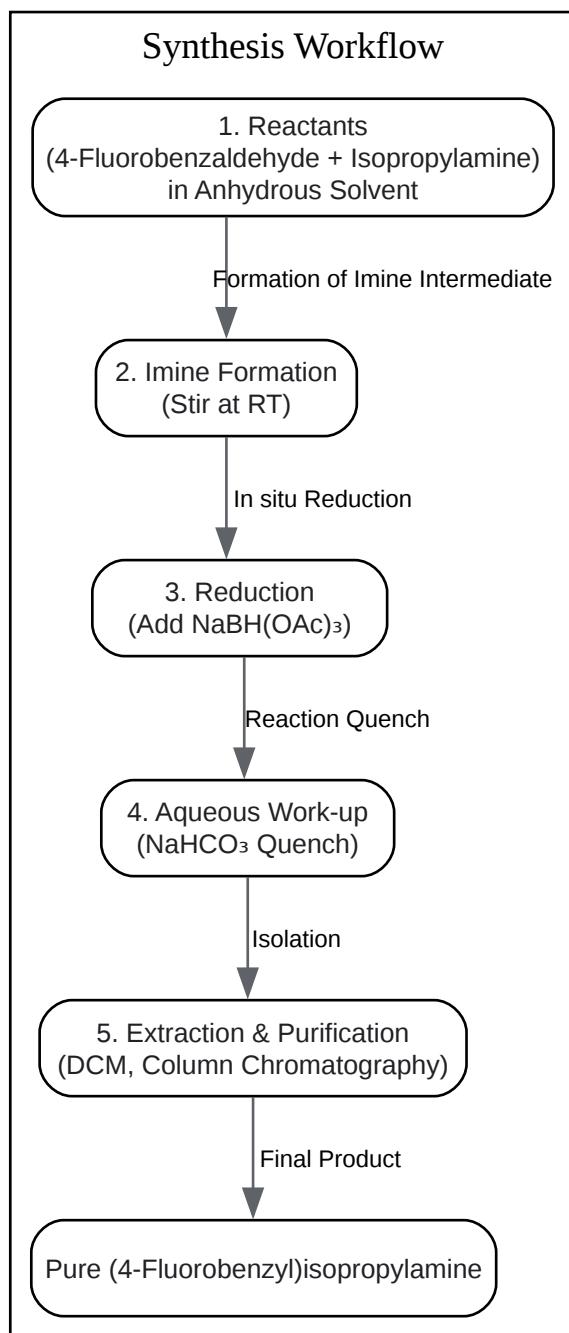
[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of (4-Fluorobenzyl)isopropylamine

This guide provides a comprehensive analysis of the spectroscopic data for **(4-Fluorobenzyl)isopropylamine** (CAS No. 137379-61-4), a key intermediate in pharmaceutical and chemical synthesis. As direct experimental spectra for this specific compound are not readily available in public literature, this document synthesizes foundational spectroscopic principles and data from closely related analogs to present a robust, predictive characterization. This approach serves as a powerful tool for researchers in verifying synthetic products and understanding structure-property relationships.

The guide is structured to provide not only the data but also the underlying scientific rationale, ensuring a deep understanding of the molecule's spectroscopic fingerprint. We will cover the essential techniques of Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Synthesis via Reductive Amination: Ensuring Sample Integrity


The quality of spectroscopic data is contingent on the purity of the analyte. The most reliable and widely used method for synthesizing secondary amines like **(4-Fluorobenzyl)isopropylamine** is reductive amination. This process involves the reaction of 4-

fluorobenzaldehyde with isopropylamine to form an intermediate imine, which is reduced in situ to the target amine.

The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)_3) is often preferred as it is mild and tolerant of a wide range of functional groups, reducing the imine faster than the aldehyde, which minimizes side reactions[1].

Experimental Protocol: Synthesis

- **Imine Formation:** To a solution of 4-fluorobenzaldehyde (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add isopropylamine (1.1 eq).
- **Stirring:** Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the corresponding imine.
- **Reduction:** Add sodium triacetoxyborohydride (NaBH(OAc)_3) (1.5 eq) portion-wise to the reaction mixture. The reaction is often mildly exothermic.
- **Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
- **Work-up:** Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO_3).
- **Extraction:** Separate the organic layer and extract the aqueous layer twice with DCM.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography or vacuum distillation to yield pure **(4-Fluorobenzyl)isopropylamine**[2][3].

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **(4-Fluorobenzyl)isopropylamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The amine proton (N-H) is often broad and its chemical shift is concentration-dependent; it can be confirmed by its disappearance upon a D₂O shake[4][5].

Predicted ¹H NMR Data (400 MHz, CDCl₃, TMS)

Signal Label	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
a	1.05 - 1.15	Doublet (d)	6H	Isopropyl methyl protons (-CH(CH ₃) ₂)
b	1.5 - 2.5 (broad)	Singlet (s)	1H	Amine proton (-NH-)
c	2.75 - 2.90	Septet (sept)	1H	Isopropyl methine proton (-CH(CH ₃) ₂)
d	3.70 - 3.80	Singlet (s)	2H	Benzylic protons (-CH ₂ -)
e	6.95 - 7.05	Triplet (t)	2H	Aromatic protons (ortho to F)

| f | 7.20 - 7.30 | Doublet of doublets (dd) | 2H | Aromatic protons (ortho to CH₂) |

Expert Interpretation:

- Isopropyl Group: The two methyl groups (a) are equivalent and appear as a doublet due to coupling with the single methine proton (c). The methine proton (c) is split into a septet by the six equivalent methyl protons, a classic signature for an isopropyl group[6].

- **Benzyl Protons:** The two benzylic protons (d) are chemically equivalent and adjacent to the nitrogen, which deshields them, placing their signal around 3.75 ppm. With no adjacent protons, this signal appears as a singlet.
- **Aromatic Region:** The para-substituted fluorobenzene ring creates a symmetrical AA'BB' system, which often appears as two multiplets. The protons ortho to the electron-withdrawing fluorine atom (e) are expected to be further upfield compared to those ortho to the benzyl group (f)[6]. The fluorine atom also introduces through-bond coupling to the ortho and meta protons, further complicating the splitting pattern, often resulting in apparent triplets or doublet of doublets.
- **Amine Proton:** The N-H proton (b) signal is typically broad due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift can vary significantly with solvent and concentration[5][7].

¹³C NMR Spectroscopy: Carbon Backbone Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Predicted Chemical Shift (δ , ppm)	Assignment
22.0 - 23.0	Isopropyl methyl carbons (-CH(CH ₃) ₂)
48.0 - 49.0	Isopropyl methine carbon (-CH(CH ₃) ₂)
52.5 - 53.5	Benzylic carbon (-CH ₂ -)
114.5 - 115.5 (d, J ≈ 21 Hz)	Aromatic carbons (ortho to F)
129.5 - 130.5 (d, J ≈ 8 Hz)	Aromatic carbons (ortho to CH ₂)
135.0 - 136.0 (d, J ≈ 3 Hz)	Aromatic ipso-carbon (-C-CH ₂)

| 161.0 - 163.0 (d, J ≈ 245 Hz) | Aromatic ipso-carbon (-C-F) |

Expert Interpretation:

- The large coupling constant ($J \approx 245$ Hz) for the carbon directly attached to the fluorine is a definitive characteristic of a C-F bond.
- The other aromatic carbons also exhibit smaller C-F coupling constants, which decrease with distance from the fluorine atom.
- Carbons directly attached to the nitrogen atom (benzylic and isopropyl methine) are deshielded and appear in the 48-54 ppm range[4].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Vibration	Functional Group
3300 - 3350	Weak-Medium, Sharp	N-H Stretch	Secondary Amine
2850 - 2975	Medium-Strong	C-H Stretch	Aliphatic (sp^3)
3010 - 3080	Weak	C-H Stretch	Aromatic (sp^2)
1600 - 1610	Medium	C=C Stretch	Aromatic Ring
1510 - 1520	Strong	C=C Stretch	Aromatic Ring
1220 - 1230	Strong	C-F Stretch	Aryl-Fluoride
1150 - 1250	Medium	C-N Stretch	Aliphatic Amine

| 810 - 840 | Strong | C-H Bend (out-of-plane) | 1,4-disubstituted benzene |

Expert Interpretation:

- N-H Stretch: As a secondary amine, the key diagnostic peak is a single, relatively sharp N-H stretching band in the 3300-3350 cm^{-1} region. This distinguishes it from primary amines

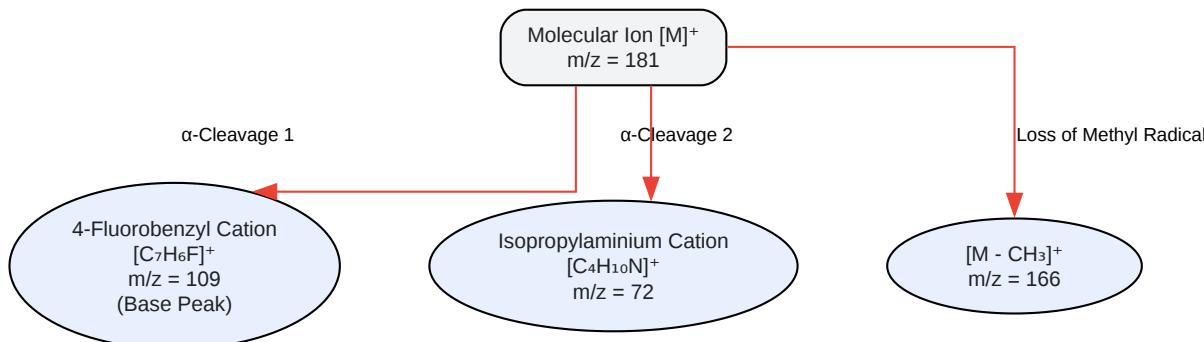
(which show two N-H bands) and tertiary amines (which show none)[4][8][9].

- Aromatic and Aliphatic Regions: The spectrum will be dominated by strong C-H stretching bands below 3000 cm^{-1} for the isopropyl and benzyl methylene groups. Aromatic C-H stretches appear as weaker bands above 3000 cm^{-1} .
- C-F and C-N Bonds: A very strong absorption band around 1225 cm^{-1} is characteristic of the C-F stretch. The C-N stretching vibration is typically found in the $1150\text{-}1250\text{ cm}^{-1}$ range[8].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Predicted Mass Spectrometry Data (Electron Ionization - EI)


m/z	Predicted Identity	Fragmentation Pathway
181	$[\text{M}]^+$	Molecular Ion
166	$[\text{M} - \text{CH}_3]^+$	Loss of a methyl radical
109	$[\text{C}_7\text{H}_6\text{F}]^+$	Alpha-cleavage (loss of isopropylamine radical)

| 72 | $[\text{C}_4\text{H}_{10}\text{N}]^+$ | Alpha-cleavage (loss of 4-fluorobenzyl radical) |

Expert Interpretation:

- Nitrogen Rule: The molecule has one nitrogen atom, so its molecular weight (181.25 g/mol) is an odd number, which is consistent with the Nitrogen Rule[4][7].
- Alpha-Cleavage: The most characteristic fragmentation pathway for amines is α -cleavage, where the bond between the carbon and nitrogen is broken. This leads to two primary fragments for **(4-Fluorobenzyl)isopropylamine**[4]:
 - Loss of the isopropylamine radical to form the stable 4-fluorobenzyl cation (or tropyl cation) at m/z 109. This is expected to be a very prominent, if not the base, peak.

- Loss of the 4-fluorobenzyl radical to form the isopropylaminium cation at m/z 72.

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways for **(4-Fluorobenzyl)isopropylamine** in EI-MS.

References

- ChemBK. (4-FLUORO-BENZYL)-ISOPROPYL-AMINE.
- OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry.
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
- PubChem. Isopropylamine. National Institutes of Health.
- Bouchoux, G., et al. (n.d.). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed.
- University of California, Los Angeles. IR Spectroscopy Tutorial: Amines.
- ResearchGate. (2015). Molecular Spectroscopic Characterization and Electronic Structure Analysis of N-benzyylaniline- A DFT Approach.
- NIST. Benzenemethanamine, 4-fluoro-. NIST Chemistry WebBook.
- NIST. p-Isopropylbenzylamine. NIST Chemistry WebBook.
- Human Metabolome Database. (2021). Isopropylamine (HMDB0253679).
- ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?.
- NIST. Benzylamine. NIST Chemistry WebBook.
- Google Patents. (2001). Process for the preparation of fluorobenzyl derivatives.
- ResearchGate. (2002). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations.

- NC State University Libraries. 24.10 Spectroscopy of Amines.
- Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
- ACS Publications. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. *Journal of the American Society for Mass Spectrometry*.
- PubChem. (4-Fluorobenzyl)isobutylamine. National Institutes of Health.
- Fiveable. Spectroscopy of Amines | Organic Chemistry Class Notes.
- Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.
- Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. *Canadian Journal of Chemistry*.
- Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY INDEX.
- Supplementary Information. (n.d.).
- MDPI. (2023). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide.
- PubChem. Isopropylbenzylamine. National Institutes of Health.
- PubMed. (2007). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines.
- ResearchGate. (2008). IR spectra of pure benzylamine.
- Organic Chemistry Data. Reductive Amination - Common Conditions.
- ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.
- NIST. Propylamine. NIST Chemistry WebBook.
- OSTI.GOV. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron.
- Doc Brown's Chemistry. 13C NMR spectra of propan-2-amine.
- Doc Brown's Chemistry. infrared spectrum of propan-2-amine.
- Organic Chemistry Data. 1H NMR Chemical Shifts.
- Doc Brown's Chemistry. 1H NMR spectra of propan-2-amine.
- ResearchGate. (2007). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 5. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) of (4-Fluorobenzyl)isopropylamine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156165#spectroscopic-data-nmr-ir-ms-of-4-fluorobenzyl-isopropylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com